Physicochemical characteristics of 4-Bromo-4'-pentylbiphenyl
Physicochemical characteristics of 4-Bromo-4'-pentylbiphenyl
An In-depth Technical Guide on the Physicochemical Characteristics of 4-Bromo-4'-pentylbiphenyl
Introduction
4-Bromo-4'-pentylbiphenyl is a biphenyl (B1667301) derivative that serves as a crucial intermediate in the synthesis of various organic materials, particularly liquid crystals.[1][2] Its molecular structure, featuring a pentyl group and a bromine atom on opposite ends of a biphenyl core, provides a versatile platform for further chemical modifications. The bromine atom, for instance, can be readily substituted, making it a valuable precursor for creating more complex molecules used in materials science and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, synthesis protocols, and key applications.
Physicochemical Characteristics
The fundamental physical and chemical properties of 4-Bromo-4'-pentylbiphenyl are summarized below. These characteristics are essential for its handling, storage, and application in various experimental settings.
| Property | Value |
| CAS Number | 63619-59-0[3][4][5] |
| Molecular Formula | C₁₇H₁₉Br[3][4][5] |
| Molecular Weight | 303.24 g/mol [3][4][5] |
| Appearance | White to almost white crystalline powder[3] |
| Melting Point | 98 °C[3][4][5][6][7][8] |
| Boiling Point | 378.3 °C at 760 mmHg[3][4][8] |
| 200-202 °C at 0.5 Torr[5][6] | |
| Density | 1.197 g/cm³[3][4] |
| Flash Point | 176.8 °C[3][4] |
| Refractive Index | 1.56[3][4] |
| Solubility | Almost transparent in Toluene[5][6] |
| Storage | Sealed in a dry, room temperature environment is recommended[5][6][7] |
Experimental Protocols
The synthesis of 4-Bromo-4'-pentylbiphenyl is typically achieved through a multi-step process starting from biphenyl. The following protocols detail a common synthetic route.
Synthesis of 4-Bromo-4'-pentylbiphenyl
A prevalent method for synthesizing 4-Bromo-4'-pentylbiphenyl involves three main steps: Friedel-Crafts acylation, Wolff-Kishner reduction, and subsequent bromination.[9]
Step 1: Friedel-Crafts Acylation of Biphenyl
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Suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) under a nitrogen atmosphere.
-
Add biphenyl to the stirred suspension and cool the mixture in an ice bath.
-
Slowly add pentanoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours.
-
Quench the reaction by pouring the mixture into a combination of ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, a sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to yield 4-pentanoylbiphenyl.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylbiphenyl [9]
-
Dissolve the 4-pentanoylbiphenyl from the previous step in a high-boiling point solvent like diethylene glycol.
-
Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) (KOH) to the solution.
-
Heat the mixture to reflux for several hours.
-
After cooling, add water and extract the product using a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 4-pentylbiphenyl (B1172339).
Step 3: Bromination of 4-Pentylbiphenyl [9]
-
Dissolve the 4-pentylbiphenyl in a suitable solvent, for example, carbon tetrachloride.
-
In the dark, slowly add a solution of bromine in the same solvent dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).
-
Wash the reaction mixture with a sodium thiosulfate (B1220275) solution to neutralize any excess bromine, followed by washes with water and brine.
-
Dry the organic layer and remove the solvent to yield the final product, 4-bromo-4'-pentylbiphenyl.
Caption: Synthetic workflow for 4-Bromo-4'-pentylbiphenyl.
Applications in Synthesis
4-Bromo-4'-pentylbiphenyl is a key intermediate in the production of nematic liquid crystals, most notably 4-Cyano-4'-pentylbiphenyl (B1218408) (5CB).[1][10] The bromine atom serves as a leaving group that can be replaced by a cyano group.
Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
The conversion of 4-Bromo-4'-pentylbiphenyl to 5CB is an important industrial process.[10]
Protocol: Cyanation of 4-Bromo-4'-pentylbiphenyl [9]
-
Heat a mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide (CuCN) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Maintain the reaction at reflux for several hours until completion.
-
After cooling, pour the reaction mixture into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent like toluene.
-
Wash the organic layer with water and brine, then dry it.
-
Remove the solvent and purify the crude product by column chromatography followed by recrystallization to obtain 4-cyano-4'-pentylbiphenyl (5CB).
Caption: Synthesis of 5CB from 4-Bromo-4'-pentylbiphenyl.
Conclusion
4-Bromo-4'-pentylbiphenyl is a well-characterized compound with defined physicochemical properties that make it a valuable intermediate in organic synthesis. The established protocols for its preparation are robust, and its primary application as a precursor to liquid crystals like 5CB underscores its importance in the field of materials science. The data and methodologies presented in this guide offer a technical foundation for researchers and professionals working with this versatile molecule.
References
- 1. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 2. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 4-BROMO-4'-N-PENTYLBIPHENYL | 63619-59-0 [chemicalbook.com]
- 6. 63619-59-0 CAS MSDS (4-BROMO-4'-N-PENTYLBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Bromo-4'-pentylbiphenyl | 63619-59-0 | TCI AMERICA [tcichemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
